molecular formula C14H19FN2O B4925293 N-cyclohexyl-N'-(2-fluorobenzyl)urea

N-cyclohexyl-N'-(2-fluorobenzyl)urea

Cat. No.: B4925293
M. Wt: 250.31 g/mol
InChI Key: GORAMXDRHWVNMZ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-(2-fluorobenzyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a 2-fluorobenzyl group to the other. Urea-based compounds are widely studied for their inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and cardiovascular diseases . The fluorine atom at the ortho position of the benzyl group may enhance metabolic stability and influence electronic interactions within enzymatic binding sites .

Properties

IUPAC Name

1-cyclohexyl-3-[(2-fluorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORAMXDRHWVNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2-fluorobenzyl)urea typically involves the reaction of cyclohexylamine with 2-fluorobenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N’-(2-fluorobenzyl)urea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed to maintain optimal reaction conditions. This method allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with different halogen atoms.

Scientific Research Applications

N-cyclohexyl-N’-(2-fluorobenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between N-cyclohexyl-N'-(2-fluorobenzyl)urea and related urea derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Interactions/Activity References
This compound Cyclohexyl, 2-fluorobenzyl ~264.3 (estimated) Hypothesized sEH inhibition via H-bonds with Y466, D335; fluorine enhances lipophilicity
CPU (N-Cyclohexyl-N'-(3-phenylpropyl)urea) Cyclohexyl, 3-phenylpropyl 260.38 Known sEH inhibitor (IC50 ~10 nM); binds to F267 hydrophobic pocket and catalytic triad
CIU (N-Cyclohexyl-N'-(4-iodophenyl)urea) Cyclohexyl, 4-iodophenyl 345.18 Stabilized by H-bonds with T383, Y466; iodine enhances halogen bonding
N-Cyclohexyl-N'-(10-nonadecyl)urea Cyclohexyl, long alkyl chain 393.63 High hydrophobicity; potential impurity in guanidinium synthesis
N-(tert-butyl)-N'-(2-chloro-6-fluorobenzoyl)urea tert-butyl, 2-chloro-6-fluorobenzoyl 272.70 Chloro/fluoro groups may enhance electrophilic interactions; unconfirmed biological role

Binding Interactions and Selectivity

  • Hydrogen Bonding : Urea-based inhibitors like CPU and CIU form critical hydrogen bonds with sEH residues D335, T383, and Y466 . The 2-fluorobenzyl group in the target compound may similarly interact with these residues, while the fluorine atom could introduce dipole-dipole interactions or steric effects .
  • Hydrophobic Interactions: Compounds with aromatic substituents (e.g., CPU, CIU) bind to the F267 hydrophobic pocket, whereas long alkyl chains (e.g., N-cyclohexyl-N'-(10-nonadecyl)urea) likely occupy the W336 niche . The 2-fluorobenzyl group may balance hydrophobicity and aromatic stacking.

Pharmacological and Physicochemical Properties

  • Potency: CPU and CIU exhibit IC50 values in the nanomolar range for sEH inhibition, attributed to optimal substituent size and electronic properties . The 2-fluorobenzyl group in the target compound may offer comparable or improved potency due to fluorine’s electronegativity.
  • In contrast, long alkyl chains (e.g., N-cyclohexyl-N'-(10-nonadecyl)urea) reduce aqueous solubility .

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